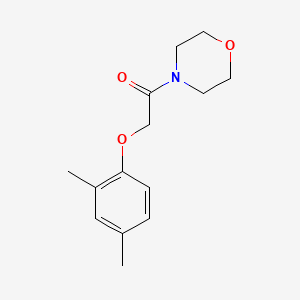
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole (FMTPT) is a heterocyclic compound with a five-membered ring and four nitrogen atoms, which is widely used in organic synthesis and drug development. It is a versatile molecule with a variety of applications in the fields of chemistry and biology. In
Applications De Recherche Scientifique
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has many applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as aldehydes, ketones, and amines. It has also been used as a catalyst in the synthesis of polymers, dyes, and other materials. In addition, 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has been used in the synthesis of metal complexes, which are important in the field of medicinal chemistry. Furthermore, 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can be used as a ligand in the preparation of organometallic compounds.
Mécanisme D'action
The mechanism of action of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is primarily based on its ability to form a coordination complex with metal ions. The coordination complex is formed by the interaction of the nitrogen atoms of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole with the metal ion. This complex can then be used to catalyze various reactions, such as the formation of polymers, dyes, and other materials.
Biochemical and Physiological Effects
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has been studied for its biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, anti-fungal, anti-bacterial, and anti-cancer properties. In addition, it has been shown to be effective in the treatment of various diseases, such as diabetes, obesity, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. In addition, it can be used in a variety of reactions, such as condensation, oxidation, and reduction reactions. Furthermore, it has a relatively low toxicity and is relatively inexpensive. However, 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has some limitations for laboratory use, such as its low solubility in organic solvents and its tendency to form coordination complexes with metal ions.
Orientations Futures
The future of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is promising. It has potential applications in the fields of organic synthesis, medicinal chemistry, and drug development. In addition, it can be used in the synthesis of polymers, dyes, and other materials. Furthermore, it can be used as a catalyst in the synthesis of metal complexes and as a ligand in the preparation of organometallic compounds. Finally, it has potential applications in the treatment of various diseases, such as diabetes, obesity, and cardiovascular diseases.
Méthodes De Synthèse
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can be synthesized by several methods. The most common method is the condensation reaction of 2-fluoro-4-methylphenol and hydrazine hydrate in an aqueous medium. This reaction can be carried out at room temperature or under refluxing conditions. Other methods for the synthesis of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole include the reaction of 2-fluoro-4-methylphenol with sodium azide in base, the reaction of 2-fluoro-4-methylphenol with hydrazine sulfate, and the reaction of 2-fluoro-4-methylphenol with hydrazine hydrate in an organic solvent.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole involves the reaction of 2-fluoro-4-methylbenzonitrile with sodium azide in the presence of a copper catalyst to form the corresponding tetrazole compound.", "Starting Materials": [ "2-fluoro-4-methylbenzonitrile", "sodium azide", "copper catalyst" ], "Reaction": [ "Step 1: Dissolve 2-fluoro-4-methylbenzonitrile in a suitable solvent such as DMF or DMSO.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a copper catalyst such as copper(I) iodide or copper(II) sulfate to the reaction mixture and heat under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography to obtain the final product, 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole." ] } | |
Numéro CAS |
1250349-43-9 |
Nom du produit |
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole |
Formule moléculaire |
C8H7FN4 |
Poids moléculaire |
178.2 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




